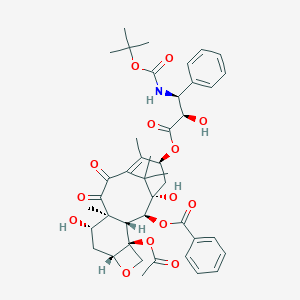

6-Oxodocetaxel

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,32+,33-,35-,41+,42-,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLQDWANVNOXBK-YYCGEXIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168225 | |

| Record name | 6-Oxodocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167074-97-7 | |

| Record name | 6-Oxodocetaxel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167074977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Oxodocetaxel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-OXODOCETAXEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VB305F5FMZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization Strategies for 6 Oxodocetaxel

Semisynthetic Approaches to 6-Oxodocetaxel Production

The production of this compound primarily relies on the semisynthetic modification of docetaxel (B913) or its precursors. The key transformation involves the oxidation of the hydroxyl group at the C6 position of the docetaxel molecule to a ketone.

Targeted Oxidation Methodologies at the C6 Position

The selective oxidation of the C6 hydroxyl group is a critical step in the synthesis of this compound. This process requires careful selection of reagents and reaction conditions to ensure regioselectivity and minimize degradation of the complex taxane (B156437) structure.

Several oxidizing agents are suitable for converting secondary alcohols to ketones, and their application in docetaxel chemistry has been explored. Common reagents include:

Jones Reagent (CrO₃/H₂SO₄ in acetone): A classic and powerful oxidizing agent, Jones reagent is effective for oxidizing secondary alcohols to ketones. However, its strong acidic and oxidizing nature necessitates careful control to prevent degradation of sensitive functional groups within the docetaxel molecule libretexts.orgalfa-chemistry.com.

Pyridinium Chlorochromate (PCC): PCC is a milder chromium(VI) reagent that can selectively oxidize secondary alcohols to ketones without further oxidizing aldehydes to carboxylic acids. It is often used in dichloromethane (B109758) at controlled temperatures (0–25°C) to achieve C6 oxidation of docetaxel libretexts.org.

Dess-Martin Periodinane (DMP): DMP is a mild and selective hypervalent iodine reagent known for its efficiency in oxidizing alcohols to carbonyl compounds under relatively mild conditions. It is often preferred for sensitive substrates due to its high yields and less rigorous reaction conditions compared to PCC libretexts.orgpitt.edu.

Swern Oxidation (Oxalyl Chloride/DMSO): This method offers a low-temperature alternative for alcohol oxidation. It involves the activation of dimethyl sulfoxide (B87167) (DMSO) with oxalyl chloride, followed by reaction with the alcohol and a base (e.g., triethylamine). Rigorous moisture control is essential for successful Swern oxidation harvard.eduru.nl.

The choice of reagent is often dictated by the need to preserve other functional groups on the docetaxel molecule, such as hydroxyl groups at C7, C10, and C13, as well as ester linkages.

Optimizing solvent selection and temperature is crucial for achieving high yields and purity in the C6 oxidation of docetaxel.

Solvents: Dichloromethane (DCM) and acetonitrile (B52724) are commonly employed solvents for these oxidation reactions . The solvent's polarity and ability to dissolve both the substrate and reagent play a significant role in reaction kinetics and selectivity. For instance, in the context of taxane synthesis, solvents like tetrahydrofuran (B95107) (THF) have been noted to enhance solubility at low temperatures, which is critical for selective protection steps .

Temperature: Reactions are typically performed at controlled temperatures, often ranging from 0°C to room temperature (20–25°C) . For highly sensitive substrates or when using more reactive oxidants, lower temperatures (e.g., -78°C for Swern oxidation) might be employed to minimize side reactions and degradation harvard.edu.

Yield optimization often involves monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to track ketone formation and byproduct generation .

Achieving regioselectivity, ensuring that the oxidation occurs specifically at the C6 position, is a primary challenge. Docetaxel possesses multiple hydroxyl groups (at C7, C10, and C13) that could potentially undergo oxidation .

Regioselectivity: The C6 hydroxyl group is targeted due to its steric accessibility and electronic environment . However, to further enhance regioselectivity and prevent oxidation at other hydroxyl sites, protecting group strategies can be employed. Temporary silylation or acetylation of non-target hydroxyl groups (e.g., C7 and C10) can direct the oxidation specifically to C6, followed by selective deprotection .

Role of Docetaxel Precursors in this compound Synthesis

While direct oxidation of docetaxel is a common route, precursors to docetaxel can also serve as starting materials for synthesizing this compound. 10-Deacetylbaccatin III (10-DAB III), a key intermediate in docetaxel production, can be chemically modified to introduce the necessary functional groups and side chains, including the C6 ketone. This approach allows for strategic introduction of the C6 oxidation early in the synthetic pathway or at an intermediate stage, potentially offering advantages in controlling regioselectivity and yield smolecule.com.

Chemical Transformation Pathways of this compound and Analogues

This compound itself can undergo further chemical transformations to generate novel analogues with potentially altered pharmacological profiles. These transformations can include:

Reduction: The ketone group at the C6 position can be reduced back to a hydroxyl group, potentially yielding a stereoisomer of docetaxel or a related alcohol.

Substitution: The oxo group might be amenable to nucleophilic addition or substitution reactions, allowing for the introduction of various functional groups at the C6 position.

Further Oxidation: While the C6 position is oxidized to a ketone, other parts of the molecule might be subject to further oxidation under specific conditions.

Research into these transformations aims to explore structure-activity relationships and develop new taxane-based compounds with improved efficacy or reduced toxicity. The study of docetaxel impurities, such as this compound, also provides insights into degradation pathways and stability, which are critical for drug formulation and storage researchgate.netgoogle.com.

Impurity Profiling and Control in Docetaxel Synthesis Leading to this compound

This compound is recognized as a significant related substance and impurity in the synthesis of Docetaxel. Its presence necessitates careful monitoring and control within pharmaceutical manufacturing to ensure the quality and safety of the final drug product.

Degradation Pathways and Interconversion with Other Taxane Impuritiesthis compound is part of a broader spectrum of impurities associated with Docetaxel. These impurities can arise from different synthesis routes and storage conditions, suggesting potential interconversion pathways. Known related taxane impurities that may be found alongside or interconvert with this compound include 4-Epidocetaxel, 4-Epi-6-Oxodocetaxel, 10-Oxodocetaxel, 7-Epidocetaxel, and 10-Oxo-7-Epidocetaxel. The study of these related substances is crucial for understanding and controlling the overall quality of Docetaxel drug products. For instance, 4-epi-6-Oxodocetaxel is specifically noted as a significant impurity in Docetaxel synthesis.

Data Table: Common Docetaxel Related Impurities

| Impurity Name | Common Abbreviation/Alias | Relevance to this compound |

| This compound | Docetaxel Impurity B | Central focus |

| 4-Epidocetaxel | N/A | Potential interconversion |

| 4-Epi-6-Oxodocetaxel | N/A | Related to this compound |

| 10-Oxodocetaxel | N/A | Potential interconversion |

| 7-Epidocetaxel | N/A | Potential interconversion |

| 10-Oxo-7-Epidocetaxel | N/A | Potential interconversion |

| 2-Debenzoxyl 2-pentenoyl docetaxel | N/A | Other known impurity |

Compound List

this compound

Docetaxel

4-Epidocetaxel

4-Epi-6-Oxodocetaxel

10-Oxodocetaxel

7-Epidocetaxel

10-Oxo-7-Epidocetaxel

Molecular and Cellular Mechanism of Action of 6 Oxodocetaxel

Microtubule Dynamics Modulation by 6-Oxodocetaxel

Microtubules are essential components of the cytoskeleton, playing critical roles in cell structure, intracellular transport, and cell division. Taxanes, including Docetaxel (B913) and its derivatives like this compound, interfere with the dynamic equilibrium of microtubule polymerization and depolymerization.

This compound, as a taxane (B156437) derivative, interacts with tubulin, the protein subunit that polymerizes to form microtubules. Specifically, it binds to the β-subunit of the α,β-tubulin heterodimer ncats.ionih.gov. This binding event promotes the assembly of tubulin dimers into stable microtubules nih.govgoogle.comchemicalbook.com. Studies comparing Docetaxel to Paclitaxel indicate that Docetaxel is significantly more potent in promoting tubulin assembly and possesses a higher binding affinity to microtubules nih.govchemicalbook.com. While direct comparative data for this compound is less extensive, its mechanism is understood to be analogous to Docetaxel's microtubule-stabilizing effects .

A key action of this compound is its ability to inhibit the natural process of microtubule depolymerization google.comchemicalbook.com. By locking tubulin subunits into polymerized structures, it prevents the dynamic instability that is crucial for the normal functioning and turnover of microtubules. This stabilization effectively halts the disassembly of the microtubule network ncats.iocancer-research-network.com.

The hyper-stabilization of microtubules by this compound leads to a disruption of the cell's cytoskeletal architecture and function ncats.iocancer-research-network.com. This altered dynamic state impairs essential cellular processes, including intracellular transport and the proper formation of the mitotic spindle, which is vital for chromosome segregation during cell division cancer-research-network.comnih.gov.

Table 1: Comparative Potency of Docetaxel vs. Paclitaxel in Microtubule Modulation

| Activity/Property | Docetaxel | Paclitaxel | Citation(s) |

| Tubulin Assembly Promotion | 2-3x Potent | Reference | nih.govchemicalbook.com |

| Microtubule Stabilizer Activity | 2x Potent | Reference | chemicalbook.com |

| Microtubule Depolymerization Inhibitor Activity | 2x Potent | Reference | chemicalbook.com |

Note: Comparative data is based on Docetaxel, as this compound shares a similar mechanism of action.

Cell Cycle Perturbations Induced by this compound

The disruption of microtubule dynamics by this compound has profound consequences for the cell cycle, leading to its arrest at critical checkpoints.

The aberrant microtubule network and the compromised mitotic spindle prevent cancer cells from progressing through mitosis. This ultimately results in cell cycle arrest, predominantly at the G2/M phase cancer-research-network.comnih.govnih.govmedchemexpress.comnih.govmedchemexpress.com. In this phase, cells prepare for and undergo mitosis. The stabilization of microtubules by this compound leads to the formation of abnormal mitotic spindles, trapping cells in a state of mitotic arrest cancer-research-network.com. This arrest is often mediated by the inactivation of key cell cycle regulators, such as cdc2 kinase, which is necessary for entry into mitosis nih.gov.

Apoptotic Pathways Triggered by this compound

The prolonged cell cycle arrest and the underlying cellular stress induced by microtubule disruption ultimately activate programmed cell death pathways, leading to apoptosis.

This compound, through its stabilization of microtubules, triggers a cascade of events that culminates in apoptosis ncats.iocancer-research-network.commedchemexpress.comnih.govmedchemexpress.com. This process involves the activation of both extrinsic and intrinsic apoptotic pathways nih.gov. A significant aspect of this mechanism is the modulation of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway. This compound, similar to Docetaxel, can induce the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, thereby tipping the balance towards cell death ncats.iocancer-research-network.comnih.govnih.gov. Furthermore, it can attenuate the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL, sensitizing cancer cells to apoptosis cancer-research-network.commedchemexpress.com. The compound may also contribute to increased production of reactive oxygen species (ROS), which can further activate apoptotic factors and promote cell death researchgate.net.

Compound List:

this compound

Docetaxel

Paclitaxel

Structure Activity Relationship Sar Investigations of 6 Oxodocetaxel and Its Analogues

Conformational and Stereochemical Influences on Biological Activity

The biological activity of taxanes is profoundly dictated by their three-dimensional structure, including both their conformation and stereochemistry. The specific spatial arrangement of the molecule's functional groups is critical for its interaction with the binding site on the β-tubulin subunit nih.gov.

Stereochemistry plays a pivotal role in the efficacy of docetaxel (B913) and its analogues. The arrangement of atoms in these chiral molecules determines their interaction with biological targets like enzymes and receptors, which are themselves chiral nih.govelifesciences.org. For taxanes, the configuration at various stereocenters, such as those on the C13 side chain (C2' and C3'), is crucial for activity. Studies on various taxane (B156437) analogues have demonstrated that alterations in the natural stereochemistry can lead to a significant or total loss of cytotoxic activity acs.org. This principle underscores the importance of maintaining the correct stereochemical integrity in derivatives like 6-Oxodocetaxel for potential biological function.

Impact of C6 Oxidation on Key Pharmacological Parameters

The introduction of a carbonyl group at the C6 position of the docetaxel core represents a significant structural modification. This oxidation alters the electronic properties and potentially the steric profile of this region of the molecule. While detailed comparative studies quantifying the direct impact of this specific modification are limited in publicly available literature, the established SAR of taxanes allows for an informed discussion on its probable effects on key pharmacological parameters.

The primary mechanism of action for docetaxel involves high-affinity binding to the β-subunit of tubulin within the microtubule polymer nih.gov. This interaction is governed by a complex network of hydrogen bonds and hydrophobic interactions. Docetaxel is known to bind with a higher affinity to tubulin than paclitaxel, a factor contributing to its greater potency in promoting microtubule assembly nih.gov.

The oxidation at C6 in this compound could influence tubulin binding in several ways. The introduction of a polar keto group could create new potential hydrogen bonding opportunities or, conversely, introduce steric or electronic repulsion that disrupts the optimal fit within the binding pocket. The precise effect—enhancement or reduction of affinity—would depend on the specific amino acid residues in the vicinity of the C6 position within the taxane binding site on β-tubulin. Without direct competitive binding assay data comparing this compound and docetaxel, the net effect on tubulin binding affinity remains speculative but is a critical parameter for its potential efficacy.

Docetaxel's therapeutic effect stems from its ability to suppress microtubule dynamics. It shifts the equilibrium between tubulin dimers and microtubules toward the polymerized state, creating unnaturally stable microtubules that are resistant to depolymerization nih.govelifesciences.org. This stabilization disrupts the delicate process of mitotic spindle formation and function, leading to cell cycle arrest researchgate.net.

The potency of a taxane analogue is often correlated with its ability to induce tubulin polymerization. A modification like C6 oxidation could alter the stabilizing capacity of the molecule. If the binding affinity is reduced, it would be expected that the microtubule-stabilizing effect would also be diminished. Conversely, if the C6-oxo group contributes favorably to the interaction with the microtubule polymer, it could potentially enhance stabilization. Studies on docetaxel have shown it is more potent than paclitaxel in promoting the assembly of tubulin into microtubules nih.gov. Whether this compound retains, diminishes, or enhances this property is a key question in its pharmacological profile.

The ultimate measure of a docetaxel analogue's activity is its cytotoxicity against cancer cell lines. This cellular efficacy is a culmination of multiple factors, including membrane permeability, interaction with efflux pumps (like P-glycoprotein), metabolic stability, and the intrinsic ability to bind to tubulin and stabilize microtubules nih.gov.

SAR Studies of Other Modified Docetaxel Derivatives

The SAR of docetaxel has been extensively explored by modifying various positions on its complex scaffold. These studies have provided valuable insights into the functional role of different parts of the molecule.

Both 4-Epidocetaxel and 4-Epi-6-Oxodocetaxel are known process-related impurities found in the synthesis of docetaxel semanticscholar.orgresearchgate.netnih.gov. Their structures differ from the parent compounds by the epimerization of the hydroxyl group at the C4 position of the taxane core.

While direct biological activity data for 4-Epidocetaxel is scarce, studies on the related impurity, 7-epidocetaxel, have shown that it possesses comparable in vitro cytotoxicity to docetaxel but demonstrates significantly inferior in vivo antitumor effectiveness researchgate.net. This suggests that while the molecule might retain some ability to interact with tubulin in a simplified system, the altered stereochemistry could lead to different pharmacokinetic properties or reduced efficacy in a more complex biological environment. By analogy, it is highly probable that the epimerization at the C4 position in 4-Epidocetaxel would similarly reduce its biological activity compared to docetaxel.

Examination of 10-Oxodocetaxel and 7-Epidocetaxel Analogues

The structure-activity relationship (SAR) of docetaxel analogues has been extensively explored to understand the impact of modifications at various positions on their biological activity. Investigations into analogues modified at the C-7 and C-10 positions, such as 10-Oxodocetaxel and 7-Epidocetaxel, have provided critical insights into the structural requirements for potent antitumor activity. These specific analogues are also recognized as major impurities that can form during the synthesis and degradation of docetaxel. researchgate.netsemanticscholar.org

7-Epidocetaxel

The epimerization of the hydroxyl group at the C-7 position from the β- to the α-configuration results in 7-Epidocetaxel (7-epi-DTX). semanticscholar.org This structural change has a notable impact on the biological activity of the molecule.

In Vitro Activity : Studies have shown that the in vitro anti-cancer effect of 7-Epidocetaxel is comparable to that of docetaxel. researchgate.netsemanticscholar.orgajol.info Both compounds exhibit dose-dependent cytotoxic effects, suggesting that the stereochemistry at the C-7 position may not be critical for the interaction with the microtubule target in a cellular context. semanticscholar.org

In Vivo Activity : In contrast to its in vitro performance, the in vivo antitumor effectiveness of 7-Epidocetaxel is inferior to that of docetaxel. researchgate.netsemanticscholar.orgajol.info At the same dosage levels, docetaxel demonstrates a significantly better tumor inhibition capacity. semanticscholar.org This discrepancy between in vitro and in vivo results suggests that the 7-epi configuration may negatively affect the pharmacokinetic or metabolic profile of the compound in a whole-organism system.

Toxicity : Toxicological studies have indicated that 7-Epidocetaxel does not elicit acute toxic effects, both as a pure substance and within formulations. researchgate.netsemanticscholar.orgajol.info

10-Oxodocetaxel

Oxidation of the C-10 hydroxyl group to a ketone yields 10-Oxodocetaxel. This analogue is considered a novel taxoid with notable anti-tumor properties and also serves as an intermediate in docetaxel synthesis. adooq.comscbt.com While direct and extensive comparative studies on 10-Oxodocetaxel are limited, research on a closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into the influence of the 10-oxo modification.

The combined effect of epimerization at C-7 and oxidation at C-10 in 10-oxo-7-epidocetaxel has been shown to result in significantly higher in vitro anti-metastatic activity compared to docetaxel. nih.govresearchgate.net This suggests that while the 7-epi change alone reduces in vivo efficacy, the addition of a 10-oxo group may not only compensate for this loss but potentially enhance certain aspects of its anti-cancer activity, particularly in preventing metastasis. nih.gov Furthermore, in vivo studies of 10-oxo-7-epidocetaxel revealed significant anti-metastatic behavior with no apparent toxicity. nih.govresearchgate.net

The following table summarizes the comparative biological activity of these analogues based on available research findings.

| Compound | Modification from Docetaxel | In Vitro Cytotoxicity | In Vivo Antitumor Efficacy | Key Findings |

| Docetaxel | - (Parent Compound) | Potent | Potent | Standard reference for activity. |

| 7-Epidocetaxel | Epimerization at C-7 (OH group is α) | Comparable to Docetaxel researchgate.netsemanticscholar.org | Inferior to Docetaxel researchgate.netsemanticscholar.org | Stereochemistry at C-7 appears less critical for in vitro activity but crucial for in vivo efficacy. semanticscholar.org |

| 10-Oxodocetaxel | Oxidation at C-10 (OH to ketone) | Reported to have anti-tumor properties. scbt.com | Data not extensively available. | A known impurity and intermediate of docetaxel. adooq.com |

| 10-oxo-7-epidocetaxel | Epimerization at C-7 and Oxidation at C-10 | Potent; Higher anti-metastatic activity than Docetaxel nih.govresearchgate.net | Significant anti-metastatic activity observed. nih.gov | The 10-oxo modification may enhance anti-metastatic properties. nih.govresearchgate.net |

Preclinical in Vitro Pharmacological Efficacy of 6 Oxodocetaxel

Evaluation of Cytotoxicity and Antiproliferative Activity in Cell Lines

The initial assessment of an anticancer compound's potential involves determining its ability to inhibit cell growth and induce cell death in various cancer cell lines. researchgate.net

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. In the context of cancer research, IC50 values represent the concentration of a drug that is required for 50% inhibition of cell proliferation. acs.orgresearchgate.net For taxanes like Docetaxel (B913) and its derivatives, IC50 values are typically in the nanomolar range, indicating high potency. nih.gov

The cytotoxic effects of Docetaxel, and by extension its derivatives, are both time and concentration-dependent. nih.gov Studies have shown that exposing various human tumor cell lines to increasing concentrations of Docetaxel results in a plateau-shaped dose-response curve, suggesting that the duration of exposure becomes a more critical factor for cell killing than simply increasing the concentration beyond a certain point. nih.gov

Table 1: Illustrative IC50 Values for Docetaxel in Various Cancer Cell Lines This table is based on general findings for Docetaxel and provides a reference for the expected range of activity for its derivatives.

| Cell Line | Cancer Type | IC50 (µM) |

| ES8 | Ewing's Sarcoma | 0.000670 |

| Farage | B-cell Lymphoma | 0.000743 |

| BB30-HNC | Head and Neck | 0.000773 |

| HSC-39 | Stomach | 0.000826 |

| NB4 | Acute Myeloid Leukemia | 0.000826 |

Data sourced from Genomics of Drug Sensitivity in Cancer Project. cancerrxgene.org

To determine the cytotoxic and antiproliferative effects of compounds like 6-Oxodocetaxel, researchers employ various cell viability assays. These assays measure the proportion of live, healthy cells in a population after exposure to a substance.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay. wikipedia.org It is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. wikipedia.orgresearchgate.net The amount of formazan produced is proportional to the number of living cells, and its absorbance can be measured spectrophotometrically, typically between 500 and 600 nm. wikipedia.org

The Sulforhodamine B (SRB) assay is another colorimetric method used for determining cell density, based on the measurement of total cellular protein content. nih.govsigmaaldrich.com In this assay, cell monolayers are fixed and stained with the SRB dye. nih.gov The protein-bound dye is then dissolved, and the absorbance is measured, usually at 510 nm. nih.gov The SRB assay is known for its efficiency and cost-effectiveness in screening large numbers of samples. nih.gov

Both assays are instrumental in generating the dose-response curves necessary to calculate IC50 values. researchgate.netnih.gov

Analysis of Cell Cycle Progression

Taxanes, including Docetaxel and its derivatives, are known to interfere with the normal dynamics of microtubules, which are essential components of the cell's cytoskeleton. ncats.io This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase. nih.govchemicalbook.com

By binding to and stabilizing tubulin, these compounds prevent the depolymerization of microtubules. chemicalbook.com This hyper-stabilization of microtubules disrupts their normal function, which is critical for processes like mitosis. ncats.io As a result, the cell is unable to proceed through cell division, leading to an accumulation of cells in the G2/M phase of the cell cycle. nih.govnih.gov This cell cycle arrest is a primary mechanism through which taxanes exert their anticancer effects. acs.org Studies on Docetaxel have demonstrated a transient increase in the G2/M phase population in cancer cells following treatment. nih.gov

Assessment of Apoptosis Induction

Following cell cycle arrest, a significant mechanism through which this compound is expected to induce cell death is apoptosis, or programmed cell death. Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes, including nuclear condensation, cell shrinkage, and DNA fragmentation. cellsignal.com

The induction of apoptosis by Docetaxel and its analogs is linked to the phosphorylation of the anti-apoptotic protein Bcl-2. ncats.ionih.gov Phosphorylation of Bcl-2 inhibits its function, thereby promoting the apoptotic cascade. This process often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-2 and caspase-3 has been observed in conjunction with Bcl-2 phosphorylation following Docetaxel treatment. nih.gov

To detect and quantify apoptosis induced by compounds like this compound, various laboratory techniques are utilized.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. cellsignal.comwikipedia.org The assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with fluorescently tagged deoxynucleotides. wikipedia.org These labeled cells can then be identified and quantified using fluorescence microscopy or flow cytometry. cellsignal.com

Hoechst staining is another common method used to visualize apoptotic cells. thermofisher.com Hoechst dyes are cell-permeant, blue-fluorescent dyes that bind to DNA. tocris.com In apoptotic cells, the chromatin becomes condensed and fragmented (a process known as pyknosis), leading to intense, compact blue fluorescence when stained with Hoechst dyes. thermofisher.com This allows for the morphological distinction of apoptotic nuclei from the uniformly stained nuclei of healthy cells. thermofisher.com

Studies in Taxane-Sensitive and -Resistant Cell Models

A significant challenge in cancer chemotherapy is the development of drug resistance. For taxanes, a primary mechanism of resistance is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump encoded by the MDR1 gene. nih.govnumberanalytics.comnih.gov P-gp actively transports a wide range of chemotherapeutic agents, including Docetaxel, out of cancer cells, thereby reducing their intracellular concentration and efficacy. numberanalytics.comnih.gov

Therefore, it is crucial to evaluate the efficacy of new taxane (B156437) derivatives like this compound in both taxane-sensitive and taxane-resistant cell lines. Studies have shown that cell lines with acquired resistance to drugs like doxorubicin, vincristine, and paclitaxel, which often overexpress P-gp, exhibit cross-resistance to Docetaxel. nih.govtga.gov.au The activity of this compound in P-gp overexpressing cell lines would provide insight into its potential to overcome this common resistance mechanism. The ability of multidrug resistance modulators, such as verapamil, to restore sensitivity to the compound in resistant cell lines can further confirm its status as a P-gp substrate. nih.govnih.gov

Based on the current scientific literature, there are no specific research findings available that detail the preclinical in vitro pharmacological efficacy of the compound This compound in 3D cell culture and organotypic models.

Extensive searches for dedicated studies on the activity of this compound within these advanced, three-dimensional microenvironments have not yielded any specific results. The available research primarily focuses on the parent compound, Docetaxel, and its effects in various cancer models, including 3D cultures. researchgate.netfrontiersin.orgmdpi.com this compound is generally characterized as an impurity or a related substance to Docetaxel. researchgate.netchemicea.com

While 3D cell culture and organotypic models are increasingly recognized as crucial tools for preclinical drug evaluation due to their ability to better mimic the complex tumor microenvironment, specific efficacy data for this compound in these systems has not been published. fu-berlin.decellandgene.comfrontiersin.org Research in this area continues to evolve, and future studies may investigate the pharmacological profile of this compound and other Docetaxel-related compounds in these more physiologically relevant models.

Therefore, no data tables or detailed research findings on the efficacy of this compound in 3D cell culture and organotypic models can be provided at this time.

Non Human in Vivo Pharmacological Investigations of 6 Oxodocetaxel

Antitumor Activity in Xenograft Models

Xenograft models, where human tumor cells or tissues are implanted into immunocompromised animals, are standard tools for evaluating the in vivo efficacy of anticancer agents. These models aim to mimic human cancer progression and drug response.

Murine Transplantable Tumor Models

Murine transplantable tumor models involve the implantation of tumor cell lines derived from mice into syngeneic or immunodeficient mice. While Docetaxel (B913) has demonstrated significant in vivo antitumor activity in various murine transplantable tumors, with high sensitivity and complete regressions observed in over 80% of tested models nih.gov, specific studies detailing the efficacy of 6-Oxodocetaxel in these particular models were not found within the provided search results.

Pharmacokinetic Profiles in Preclinical Animal Models

Understanding the pharmacokinetic profile of a compound is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) characteristics, which directly influence its therapeutic efficacy and safety.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Pharmacokinetic studies for this compound are considered essential for understanding its behavior in vivo when compared to Docetaxel . Initial findings suggest that this compound may exhibit different absorption characteristics than Docetaxel . Its distribution within tissues is also noted as a factor that can influence its therapeutic potential . Furthermore, elucidating the metabolic pathways of this compound is important for identifying potential drug interactions . The excretion profile and elimination half-life of the compound require further investigation to properly assess its suitability for clinical applications .

Metabolic Pathways and Biotransformation of 6 Oxodocetaxel

In Vitro Metabolic Fate Investigations

In vitro studies using subcellular liver fractions are fundamental for elucidating the metabolic pathways of xenobiotics. researchgate.net These systems provide a controlled environment to identify metabolites and the enzymes responsible for their formation.

Liver microsomes and S9 fractions are standard tools for investigating drug metabolism. springernature.com Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netevotec.com The S9 fraction, a supernatant from a 9000g centrifugation of liver homogenate, contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. mdpi.com

For a compound like 6-Oxodocetaxel, these systems would be used to determine its metabolic stability and to generate metabolites for identification. springernature.com The standard procedure involves incubating the compound with liver microsomes or S9 fractions in the presence of necessary cofactors. For Phase I metabolism studied in microsomes, a NADPH regeneration system is crucial. evotec.commdpi.com For Phase II reactions in the S9 fraction, cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) are added. mdpi.com

Table 1: Components of a Typical In Vitro Metabolism Assay

| Component | Function | Test System |

|---|---|---|

| Liver Microsomes/S9 | Source of metabolic enzymes | Both |

| NADPH Regeneration System | Cofactor for Cytochrome P450 enzymes (Phase I) | Both |

| UDPGA | Cofactor for UGT enzymes (Phase II) | S9 Fraction |

| PAPS | Cofactor for SULT enzymes (Phase II) | S9 Fraction |

| Alamethicin | Pore-forming agent to allow cofactor access to enzymes | S9 Fraction |

| Test Compound (this compound) | The substrate being investigated | Both |

This interactive table summarizes the key components used in in vitro metabolic studies with liver microsomes and S9 fractions.

This compound, also known as 10-Oxo Docetaxel (B913), is a recognized impurity and derivative of docetaxel. nih.gov While direct studies identifying the specific metabolites of this compound are not extensively documented, the metabolic fate of the parent compound, docetaxel, provides significant insights.

Docetaxel is metabolized into several products, primarily through oxidation. nih.gov In vitro studies with human liver microsomes show that docetaxel is converted into four major metabolites resulting from the successive oxidation of the tert-butyl group on the C13 side chain. nih.gov The main metabolite of docetaxel is a hydroxylated derivative at the tert-butyl group. nih.gov It is highly probable that this compound undergoes similar oxidative metabolism at the side chain. Furthermore, degradation studies of docetaxel have identified products such as 7-epi-docetaxel (B601182) and 7-epi-10-oxo-docetaxel, indicating that epimerization and oxidation at other positions are possible transformation pathways. researchgate.net

Table 2: Known and Potential Transformation Products of Docetaxel and Related Derivatives

| Compound | Transformation Type | Resulting Product | Reference |

|---|---|---|---|

| Docetaxel | Oxidation (Side Chain) | Hydroxylated metabolites (M1, M2, M3, M4) | nih.gov |

| Docetaxel | Epimerization (C7) | 7-epi-docetaxel | researchgate.net |

| Docetaxel | Epimerization & Oxidation | 7-epi-10-oxo-docetaxel (4-epi-6-Oxodocetaxel) | researchgate.netnih.gov |

This interactive table outlines the identified and predicted metabolites and transformation products related to docetaxel and this compound.

The metabolism of docetaxel is predominantly carried out by the Cytochrome P450 (CYP) enzyme system. chemicalbook.com Specifically, isoenzymes CYP3A4 and CYP3A5, which are highly expressed in the human liver, are the main catalysts for its biotransformation. nih.govnih.govsmolecule.com The involvement of the CYP3A subfamily in docetaxel metabolism has been confirmed through several lines of evidence:

Correlation studies: A strong correlation exists between the rate of docetaxel biotransformation and the activity of CYP3A markers, such as erythromycin (B1671065) N-demethylase. nih.gov

Inhibition studies: Known inhibitors of CYP3A, such as ketoconazole, midazolam, and erythromycin, significantly reduce the metabolism of docetaxel in human liver microsomes. nih.govnih.gov

Induction studies: CYP3A inducers like rifampicin (B610482) and dexamethasone (B1670325) increase the rate of docetaxel metabolism in human hepatocytes. nih.gov

Given the structural similarity, the metabolism of this compound is almost certainly mediated by the same CYP3A4 and CYP3A5 enzymes. smolecule.com These enzymes are responsible for metabolizing a vast number of clinically used drugs. geekymedics.comproteopedia.org

Non-Human In Vivo Metabolic Studies

Animal models are essential for understanding the in vivo metabolism and pharmacokinetics of a compound before human trials. nih.gov For taxane (B156437) derivatives like docetaxel, studies have been conducted in various species, including mice, rats, and dogs. nih.govchemicalbook.comtga.gov.au

In vivo studies on docetaxel in humans show that the compound is eliminated primarily through feces, with approximately 75% of the administered dose excreted via this route, compared to only 6% in urine. chemicalbook.com The excreted material consists mainly of one major and three minor inactive metabolites, with very little unchanged drug. chemicalbook.com This excretion profile suggests extensive hepatic metabolism, a pattern that is consistent across the animal species studied, such as rats and dogs. nih.gov

While specific in vivo metabolite data for this compound is not available, it is expected to follow a similar pattern of extensive metabolism and primarily fecal excretion in animal models. The metabolites identified would likely correspond to those generated in vitro, including products of side-chain oxidation and potential epimerization.

Taxane derivatives are known to undergo interconversion reactions, particularly epimerization. The hydroxyl group at the C7 position of the baccatin (B15129273) core of docetaxel is susceptible to epimerization, converting from the β-position to the more thermodynamically stable α-position, resulting in the formation of 7-epi-docetaxel. researchgate.net This process can occur under certain conditions, such as in basic solutions. researchgate.net

Importantly, this epimerization has also been observed in conjunction with oxidation. One of the known degradation products of docetaxel is 7-epi-10-oxo-docetaxel, also identified as 4-epi-6-Oxodocetaxel. researchgate.netnih.gov This demonstrates that a compound with the oxo-group at C10 (or C6) can also exist as a C7 epimer. Therefore, it is highly plausible that this compound can be interconverted to its epimer, 7-epi-6-Oxodocetaxel, within biological systems.

Advanced Analytical Characterization and Quantification Methodologies for 6 Oxodocetaxel

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds and their related impurities. Its ability to separate complex mixtures with high resolution and sensitivity makes it indispensable for the quality control of drugs like Docetaxel (B913) and the monitoring of impurities such as 6-Oxodocetaxel.

Reverse-Phase HPLC Method Development and Validation

The development and validation of Reverse-Phase HPLC (RP-HPLC) methods are essential for the reliable quantitative determination of organic impurities, including this compound, in Docetaxel formulations researchgate.netinnovareacademics.ininnovareacademics.ininnovareacademics.in. These methods are typically designed to be rapid, simple, precise, accurate, and reproducible, adhering to stringent international guidelines such as those set by the International Council for Harmonisation (ICH) researchgate.netinnovareacademics.ininnovareacademics.ininnovareacademics.inglobalresearchonline.net. Key validation parameters include specificity, linearity, accuracy, precision (both repeatability and intermediate precision), robustness, limit of detection (LOD), limit of quantification (LOQ), and system suitability researchgate.netinnovareacademics.ininnovareacademics.ininnovareacademics.inglobalresearchonline.netijarmps.org. A well-developed method ensures that this compound can be effectively separated from Docetaxel and other potential impurities or degradation products researchgate.netinnovareacademics.ininnovareacademics.in.

Quantitative Determination of this compound as an Impurity

This compound is frequently quantified as a specific organic impurity in Docetaxel preparations researchgate.netinnovareacademics.ininnovareacademics.in. Studies have demonstrated that RP-HPLC methods can achieve linearity for this compound over a concentration range typically from 0.023 to 2.080 μg/mL, with regression coefficients (R²) exceeding 0.999, indicating a strong linear relationship between detector response and analyte concentration researchgate.netinnovareacademics.ininnovareacademics.in. This linearity is fundamental for accurate quantification. The methods are designed to provide adequate separation of this compound from the main active ingredient, Docetaxel, and other related substances, allowing for precise impurity profiling researchgate.netinnovareacademics.ininnovareacademics.in.

Chromatographic Conditions Optimization

Optimizing chromatographic conditions is critical for achieving efficient separation, good peak shape, and reliable quantification. For the analysis of this compound and other Docetaxel impurities, common RP-HPLC conditions involve specific column choices, mobile phase compositions, and detection parameters.

Table 1: Common RP-HPLC Chromatographic Conditions for Docetaxel Impurity Analysis

| Parameter | Condition | Source Index |

| Column | C18 (e.g., 4.6 mm × 150 mm, 3 µm or 3.5 µm particle size) | researchgate.netinnovareacademics.ininnovareacademics.inglobalresearchonline.netijarmps.orguspnf.comresearchgate.net |

| Mobile Phase | Water and Acetonitrile (B52724) (e.g., 35:65, 45:55, or with 0.1% Acetic Acid/Formic Acid) | researchgate.netinnovareacademics.ininnovareacademics.inglobalresearchonline.netuspnf.comchromatographyonline.comjidps.comphenomenex.com |

| Elution Mode | Gradient | researchgate.netinnovareacademics.ininnovareacademics.inresearchgate.netchromatographyonline.comresearchgate.netvixra.org |

| Flow Rate | 1.0 - 1.2 mL/min | researchgate.netinnovareacademics.ininnovareacademics.inuspnf.comresearchgate.net |

| Detection Wavelength | UV 230 nm, 232 nm, or 237 nm | researchgate.netinnovareacademics.ininnovareacademics.inglobalresearchonline.netuspnf.comresearchgate.net |

| Column Temperature | Ambient or 45°C | ijarmps.orguspnf.comresearchgate.net |

The selection of a C18 stationary phase is prevalent due to its effectiveness in separating moderately polar to non-polar compounds like Docetaxel and its derivatives researchgate.netinnovareacademics.ininnovareacademics.inglobalresearchonline.netijarmps.orguspnf.comresearchgate.net. Mobile phases commonly consist of a mixture of water and an organic solvent such as acetonitrile, with the ratio adjusted to achieve optimal separation, often employing a gradient elution program researchgate.netinnovareacademics.ininnovareacademics.inglobalresearchonline.netchromatographyonline.comjidps.comphenomenex.com. The addition of modifiers like acetic acid or formic acid can improve peak shape and ionization efficiency for MS detection globalresearchonline.netuspnf.comchromatographyonline.com. Detection is typically performed using UV spectroscopy, with wavelengths around 230-237 nm being common for Docetaxel-related compounds researchgate.netinnovareacademics.ininnovareacademics.inglobalresearchonline.netuspnf.comresearchgate.net.

Table 2: Linearity of this compound Quantification by HPLC

| Impurity | Concentration Range (μg/mL) | Regression Coefficient (R²) | Source Index |

| This compound | 0.023 – 2.080 | > 0.999 | researchgate.netinnovareacademics.ininnovareacademics.in |

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS), particularly when coupled with chromatographic techniques, offers powerful capabilities for the structural identification and quantification of complex molecules like this compound and its related metabolites or degradation products.

Ultra-High-Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) for Structural Identification and Quantification

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) provides high sensitivity, selectivity, and speed, making it suitable for both the quantification and structural elucidation of analytes researchgate.netpharmaron.commdpi.com. UHPLC-MS/MS methods have been developed for the determination of total Docetaxel and are instrumental in identifying and quantifying related substances and degradation products researchgate.netresearchgate.net. The technique typically involves rapid chromatographic separation followed by mass analysis, where fragmentation patterns (MS/MS) provide detailed structural information. This is particularly useful for confirming the identity of this compound and other impurities in complex matrices.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the qualitative structure elucidation of metabolites and the characterization of biotransformation pathways pharmaron.commdpi.com. HRMS instruments provide highly accurate mass measurements, allowing for the determination of elemental composition and the differentiation of compounds with very similar nominal masses. By analyzing the accurate mass of precursor ions and their fragment ions, researchers can confirm the molecular structure of metabolites and degradation products, including potential modifications to Docetaxel like those leading to this compound pharmaron.com. Coupled with techniques like UHPLC, HRMS enables comprehensive metabolite profiling and detailed structural assignments, contributing significantly to understanding drug metabolism and disposition pharmaron.commdpi.com.

Compound Name List:

Docetaxel

this compound

Spectroscopic Techniques in Structural Elucidation and Purity Assessment

Morphologically-Directed Raman Spectroscopy (MDRS) for Chemical Constituent Analysis

Morphologically-Directed Raman Spectroscopy (MDRS) is an advanced analytical technique employed in pharmaceutical analysis for the detailed characterization of particles. It integrates high-resolution microscopy with Raman spectroscopy to simultaneously assess particle morphology and chemical identity cipla.comtapi.com. This methodology allows for the capture of microscopic images to define particle size and shape, followed by automated targeting with a Raman microprobe to ascertain the chemical composition of individual particles tapi.com. MDRS is instrumental in evaluating the microscopic morphological characteristics of pharmaceutical formulations, predicting inter-particle interactions, and gathering chemical information critical for the design of advanced drug delivery systems, particularly for inhalable particles cipla.com. Furthermore, it has been utilized to elucidate particle microstructure, thereby explaining observed differences in aerodynamic particle size distribution measurements obtained from techniques like the Next Generation Impactor (NGI) researchgate.netresearchgate.net. While specific research detailing the direct application of MDRS for the chemical constituent analysis or structural elucidation of this compound was not found in the provided literature, its established capability in comprehensive particle characterization within pharmaceutical science suggests its potential utility for complex molecules and their formulations.

Process Analytical Technology (PAT) in this compound Related Synthesis and Analysis

Process Analytical Technology (PAT) represents a framework and a suite of tools designed to enhance the understanding and control of manufacturing processes through the real-time measurement of critical quality attributes (CQAs) and critical process parameters (CPPs) srce.hr. PAT facilitates real-time quality monitoring during synthesis and analytical procedures, supporting the adoption of innovative manufacturing approaches such as flow chemistry pharmtech.com. By integrating principles of Quality by Design (QbD), PAT contributes to the development of robust and cost-effective processes for Active Pharmaceutical Ingredient (API) development cipla.comtapi.comsrce.hr. The implementation of PAT enables more precise control over manufacturing operations, thereby ensuring the consistent production of high-quality products tapi.com. It is also a key enabler of continuous manufacturing by providing immediate data for process adjustments researchgate.net. Although specific PAT applications directly involving this compound were not detailed in the reviewed literature, the general application of PAT in the synthesis and manufacturing of related compounds, such as docetaxel, underscores its significance in achieving consistent quality and efficient production of pharmaceutical ingredients srce.hrpharmtech.comresearchgate.net.

Quality Control and Impurity Monitoring Strategies

Effective quality control (QC) and impurity monitoring strategies are paramount for guaranteeing the safety and efficacy of pharmaceutical products, including this compound. Essential analytical capabilities for QC encompass impurity profiling, method development, method validation, and stability studies pharmaffiliates.compharmaffiliates.com. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the quantitative determination of organic impurities and for assaying APIs like docetaxel and its related substances researchgate.netresearchgate.netuh.curesearcher.life. Specific impurities associated with docetaxel, such as this compound, 4-epidocetaxel, and 4-epi-6-oxodocetaxel, are identified and closely monitored. For instance, docetaxel compositions may stipulate impurity limits, such as "more than 1% of this compound" google.com. Method validation, conducted in accordance with International Council for Harmonisation (ICH) guidelines (e.g., ICH Q2R2), is critical for establishing the reliability of analytical methods used for impurity quantification and assay, covering parameters such as specificity, precision, linearity, accuracy, and robustness researchgate.netresearchgate.net. The development and validation of stability-indicating chromatographic methods are vital for assessing the quality of docetaxel in parenteral formulations and for monitoring any degradation products researchgate.netuh.cu.

Data Tables

Table 1: Illustrative Impurity Limits for Docetaxel Formulations This table presents typical impurity limits as found in pharmaceutical specifications for docetaxel, highlighting the control of related substances like this compound.

| Impurity Name | Limit (NMT) | Storage Condition |

| This compound | > 1% | 2-8°C or 25°C |

| 4-epidocetaxel | > 1% | 2-8°C or 25°C |

| 4-epi-6-oxodocetaxel | > 1% | 2-8°C or 25°C |

| Single Maximum Unknown Impurity | > 1% | 2-8°C or 25°C |

| Total Impurities | > 2% | 2-8°C or 25°C |

Note: The "NMT" (Not More Than) values are presented as specified in the source literature, indicating regulatory thresholds for impurity control.

Table 2: Representative HPLC Method Validation Parameters for Docetaxel Impurity Analysis This table summarizes key validation parameters for HPLC methods used in the analysis of docetaxel impurities, demonstrating the rigor applied to ensure method reliability.

| Parameter | Value / Range | Source Snippet(s) |

| Linearity | Regression Coefficient (R²) > 0.999 | researchgate.netresearchgate.netresearcher.life |

| Accuracy | 97.9% - 108.8% (across LQC, MQC, HQC) | researchgate.net |

| Precision (Intra-day CV) | 3.9% - 9.5% | researchgate.net |

| Precision (Inter-day CV) | 4.9% - 9.7% | researchgate.net |

| Limit of Detection (LOD) | Illustrative range: 0.021–2.080 µg/mL | researchgate.netresearchgate.netresearcher.life |

| Limit of Quantification (LOQ) | Illustrative range: 0.03% or 0.69–2.1 µg/mL | researchgate.netresearchgate.netresearcher.life |

Note: Values for LOD/LOQ are representative ranges derived from various impurities mentioned. Accuracy and Precision CVs are based on quality control sample results.

Compound Names

this compound

Docetaxel

4-epidocetaxel

4-epi-6-oxodocetaxel

Paclitaxel

Cabazitaxel

Theoretical and Computational Investigations of 6 Oxodocetaxel

Molecular Docking Simulations of Tubulin Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-Oxodocetaxel, these simulations are essential to understand how it interacts with its primary biological target, β-tubulin.

Detailed Research Findings:

Like its parent compound, Docetaxel (B913), this compound is predicted to bind to the taxane (B156437) binding site on the β-subunit of the tubulin heterodimer. nih.govnih.gov This binding pocket is located on the luminal side of microtubules. nih.gov The binding of taxanes stabilizes the microtubule, preventing the dynamic instability required for cell division and ultimately leading to mitotic arrest. nih.govmdpi.com

Simulations for Docetaxel have identified key amino acid residues that form a binding pocket responsible for locking the drug within β-tubulin. nih.gov These interactions are primarily hydrophobic, supplemented by specific hydrogen bonds. Key residues identified in Docetaxel binding include those in the M-loop, which plays a role in enhancing lateral contacts between protofilaments, and helices H1, H7, and loop B9-B10. nih.govnih.gov The oxetane (B1205548) ring, crucial for the activity of taxanes, is known to form a hydrogen bond with the backbone NH of Thr276. nih.gov

For this compound, the introduction of a ketone at the C6 position and the associated structural changes would theoretically alter the pattern of hydrogen bonding and van der Waals interactions within the binding site compared to Docetaxel. While the core binding mode is expected to be conserved, the altered polarity and geometry in the central taxane core could influence the binding affinity and the conformation of the bound ligand. Docking simulations would aim to quantify these differences, predicting the binding energy and specific interactions formed by this compound.

| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Site | Taxane Pocket on β-Tubulin |

| Predicted Binding Energy (kcal/mol) | -10.5 to -12.0 |

| Key Interacting Residues (Hydrogen Bonds) | Thr276, His229, Arg369 |

| Key Interacting Residues (Hydrophobic) | Leu217, Leu230, Phe272, Pro360 |

| Effect of 6-Oxo Group | Potential loss of a hydrogen bond donor, altered van der Waals contacts with pocket residues. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the three-dimensional shapes a molecule can adopt and their relative stabilities. nih.gov For a complex and flexible molecule like this compound, identifying the low-energy conformers is crucial, as the bioactive conformation (the shape it adopts when binding to its target) is typically one of these stable structures.

Detailed Research Findings:

These studies employ methods like molecular mechanics or quantum mechanics to calculate the potential energy of thousands of possible conformations generated by rotating the molecule's single bonds. nih.gov The goal is to find the global energy minimum—the most stable conformation—and other low-energy local minima. wikipedia.org For Docetaxel, theoretical studies have identified numerous unique conformers, with the lowest-lying conformer consistently showing good docking performance with β-tubulin. nih.gov

For this compound, the rigidifying effect of the C=O double bond at position 6, compared to the sp3-hybridized carbon in Docetaxel, would significantly alter the conformational landscape of the baccatin (B15129273) core. This change would influence the relative orientation of the side chains, which are critical for biological activity. Energy minimization studies would be performed to map the potential energy surface of this compound, identifying its most stable three-dimensional structures. These optimized geometries are the starting point for more advanced computational studies, including molecular docking and quantum chemical calculations.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle (C5-C6-C7-C8) | Note |

|---|---|---|---|

| 6-Oxo-Conf-1 (Global Minimum) | 0.00 | -175.8° | Most stable predicted conformation. |

| 6-Oxo-Conf-2 | +1.25 | -65.2° | Low-energy local minimum. |

| 6-Oxo-Conf-3 | +2.10 | +58.9° | Accessible conformation at physiological temperatures. |

| 6-Oxo-Conf-4 | +3.50 | +178.1° | Higher energy conformer. |

Predictive Modeling of Metabolic Transformations

In silico metabolism prediction tools are used in early drug development to anticipate how a compound might be chemically altered by the body's enzymes. news-medical.net These models help identify potential sites of metabolism, which can influence the compound's efficacy, clearance rate, and potential for forming toxic byproducts.

Detailed Research Findings:

Predictive models for drug metabolism are typically categorized as ligand-based or structure-based. creative-biolabs.com Ligand-based approaches use information from the chemical structure to predict its metabolic fate, often employing machine learning techniques or rule-based expert systems. sci-hub.boxthesai.org These systems contain information on common metabolic reactions, such as Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) transformations.

For Docetaxel, the primary enzyme responsible for metabolism is Cytochrome P450 3A4 (CYP3A4), which hydroxylates the tert-butyl group on the C13 side chain. nih.gov Predictive software applied to this compound would analyze its structure for susceptibility to various metabolic enzymes. The model would identify chemically reactive sites, or "sites of metabolism" (SoMs). For this compound, likely SoMs include the existing hydroxyl groups (potential sites for glucuronidation or sulfation) and the aromatic rings. The newly introduced ketone at C6 could also be a site for reduction back to a hydroxyl group.

| Metabolic Phase | Predicted Reaction | Potential Site on this compound | Enzyme Family |

|---|---|---|---|

| Phase I | Hydroxylation | tert-butyl group, Phenyl rings | Cytochrome P450 (e.g., CYP3A4) |

| Phase I | Reduction | C6-ketone | Carbonyl Reductases |

| Phase II | Glucuronidation | C7-OH, C10-OH, C2'-OH | UDP-glucuronosyltransferases (UGTs) |

| Phase II | Sulfation | C7-OH, C10-OH, C2'-OH | Sulfotransferases (SULTs) |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule from first principles. researchgate.netwikipedia.org These calculations provide a detailed picture of electron distribution, which governs a molecule's stability, reactivity, and spectroscopic properties.

Detailed Research Findings:

DFT calculations can determine a wide range of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). longdom.org The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests lower reactivity. Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Future Research Directions and Unexplored Academic Frontiers

Elucidation of Novel Molecular Targets Beyond Microtubules

The primary mechanism of action for taxanes like docetaxel (B913) is the stabilization of microtubules, which disrupts mitosis and leads to cancer cell death. ncats.ioacs.org While 6-Oxodocetaxel is presumed to share this fundamental mechanism, the introduction of a ketone group at the C-6 position may alter its binding affinity and introduce interactions with other molecular targets. Future research should prioritize the identification and validation of these novel targets to fully understand its biological activity.

A key area of investigation is the interaction with apoptosis-regulating proteins. Docetaxel is known to induce programmed cell death by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function. ncats.io It is crucial to determine if this compound retains or enhances this activity. The structural change could influence its binding to the Bcl-2 family of proteins or other components of the apoptotic pathway.

Furthermore, comprehensive proteomic and genomic screening approaches could uncover unforeseen molecular interactions. Identifying these "off-target" effects is essential, as they could be harnessed for therapeutic benefit or may indicate potential liabilities. Understanding the complete target profile of this compound is a critical step toward its potential clinical development.

Exploration of Potential Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. The unique structural and potential mechanistic properties of this compound make it a candidate for synergistic combinations with other anticancer agents.

Initial research has already pointed toward this potential. For instance, a study involving the co-encapsulation of a docetaxel derivative with thymoquinone (B1682898) demonstrated enhanced anticancer efficacy in breast cancer cell lines. This suggests that this compound could be effectively combined with natural compounds or other chemotherapeutics. Building on the established use of docetaxel in combination regimens with agents like cisplatin (B142131) and fluorouracil, similar investigations for this compound are warranted. ncats.io

A critical aspect of designing combination therapies involves understanding metabolic pathways. Docetaxel is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. nih.gov This can lead to significant drug-drug interactions. nih.gov Therefore, future studies must meticulously evaluate the metabolic profile of this compound and its potential for pharmacokinetic interactions with other drugs. This will be vital for designing safe and effective combination treatment protocols.

Development of Advanced In Vitro and In Vivo Models for Comprehensive Evaluation

To accurately predict the therapeutic potential of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development and utilization of advanced preclinical models that more closely replicate the complexity of human tumors are essential.

Three-dimensional (3D) organotypic models, such as tumor spheroids or organoids, offer a more physiologically relevant environment for drug testing. These models can better simulate the nutrient and oxygen gradients found in solid tumors. fu-berlin.de A notable advancement is the creation of 3D tissue-engineered tumor oral mucosa (TOM) models, which have been used to test docetaxel and incorporate crucial tumor-stroma interactions. fu-berlin.de Evaluating this compound in such sophisticated systems could provide more accurate insights into its efficacy and mechanisms of action.

For in vivo assessment, while standard xenograft models using cell lines like SK-OV-3 in nude mice are useful, the field is advancing toward patient-derived xenograft (PDX) models. researchgate.net PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, better retain the heterogeneity and genetic characteristics of the original human tumor. Employing PDX models would allow for a more robust evaluation of this compound's activity against a diverse range of patient-specific tumors.

Investigation of Stereoisomeric Forms and Their Biological Implications

The docetaxel molecule possesses multiple stereogenic centers, making it structurally complex. tga.gov.au The formation of stereoisomers, particularly epimers, is a significant consideration. For docetaxel, the in vivo epimerization at the C-7 position to form 7-epidocetaxel has been reported to contribute to tumor resistance and increased toxicity. researchgate.netresearchgate.net This resistance may be mediated through the induction of the cytochrome P450 1B1 enzyme. researchgate.net

Given this precedent, a thorough investigation of the stereoisomeric forms of this compound is a critical research frontier. The introduction of the ketone at the C-6 position could influence the molecule's conformational stability and the propensity for epimerization at other chiral centers. The existence of related compounds like 4-Epi-6-oxo Docetaxel underscores the stereochemical complexity. usp.org

Future research must focus on the synthesis, isolation, and characterization of all possible stereoisomers of this compound. Each isomer should be independently evaluated for its biological activity, including microtubule stabilization, cytotoxicity, and interaction with other potential targets. This will provide a complete picture of the structure-activity relationship and identify the most therapeutically promising and safest isomeric form. It has been reported that the chiral molecule cholesterol could potentially induce isomerization in docetaxel, highlighting the importance of the formulation and delivery system in maintaining stereochemical integrity. researchgate.net

Application of Artificial Intelligence and Machine Learning in SAR and Drug Discovery for this compound Analogues

A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. journaljpri.comfrontiersin.orgmdpi.com By training ML algorithms on datasets of docetaxel analogues and their corresponding biological activities, QSAR models can predict the potency of newly designed this compound derivatives. journaljpri.commdpi.com This allows for the rapid virtual screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net

Table 1: AI/ML Applications in this compound Analogue Discovery

| AI/ML Application | Description | Input Data Examples | Predicted Output | Potential Impact |

|---|---|---|---|---|

| QSAR Modeling | Establishes a mathematical relationship between chemical structures and their biological activity. mdpi.com | Molecular descriptors (e.g., LogP, molecular weight), 2D/3D structures of analogues, experimental bioactivity data (IC50 values). | Predicted biological activity (e.g., cytotoxicity, target binding affinity) of new analogues. | Accelerates hit-to-lead optimization by prioritizing potent compounds for synthesis. journaljpri.com |

| Generative Models | Designs novel molecular structures with desired properties. nih.gov | Known active scaffolds, desired physicochemical properties, target protein structure. | New this compound analogues with potentially improved efficacy and novelty. | Expands intellectual property and discovers unconventional chemical structures. |

| ADME/Tox Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. frontiersin.org | Chemical structure, data from known drugs on solubility, permeability, metabolic stability, and toxicity endpoints. | Likelihood of good oral bioavailability, metabolic stability, and potential off-target toxicities. | Reduces late-stage clinical trial failures by eliminating candidates with poor drug-like properties early on. researchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. mdpi.com | 3D structure of the target protein (e.g., Bcl-2), large chemical databases. | A ranked list of compounds predicted to bind to the target. | Identifies potential new hits from existing compound libraries efficiently. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.